(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(perfluorophenyl)phosphine)
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Overview
Description
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(perfluorophenyl)phosphine) is a complex organophosphorus compound known for its unique structural properties and applications in various fields of chemistry. This compound features a xanthene backbone with dimethyl groups at the 9-position and two bis(perfluorophenyl)phosphine groups attached at the 4 and 5 positions. The presence of perfluorophenyl groups imparts significant electron-withdrawing characteristics, making it a valuable ligand in coordination chemistry and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(perfluorophenyl)phosphine) typically involves the following steps:
Starting Materials: The synthesis begins with 9,9-dimethylxanthene and bis(perfluorophenyl)phosphine.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using argon or nitrogen, to prevent oxidation. Solvents such as toluene or dichloromethane are commonly used.
Catalysts: Transition metal catalysts, such as palladium or nickel complexes, are often employed to facilitate the coupling reactions.
Temperature and Time: The reaction mixture is heated to temperatures ranging from 80°C to 150°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(perfluorophenyl)phosphine) follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to mix and heat the reactants.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Quality Control: Analytical methods like HPLC and NMR spectroscopy are employed to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(perfluorophenyl)phosphine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to phosphine hydrides.
Substitution: The perfluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(perfluorophenyl)phosphine) has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in biological imaging and as a probe for studying biological processes.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent or drug delivery system.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(perfluorophenyl)phosphine) exerts its effects involves its ability to coordinate with transition metals. The electron-withdrawing perfluorophenyl groups enhance the compound’s ability to stabilize metal complexes, facilitating various catalytic processes. The xanthene backbone provides a rigid framework that helps in maintaining the structural integrity of the metal-ligand complex.
Comparison with Similar Compounds
Similar Compounds
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine): This compound has diphenylphosphine groups instead of bis(perfluorophenyl)phosphine groups.
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(di-tert-butylphosphine): This variant features di-tert-butylphosphine groups.
Uniqueness
The uniqueness of (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(perfluorophenyl)phosphine) lies in the presence of perfluorophenyl groups, which impart significant electron-withdrawing properties. This makes it particularly effective in stabilizing metal complexes and enhancing catalytic activity compared to its analogs with less electron-withdrawing substituents.
Properties
Molecular Formula |
C39H12F20OP2 |
---|---|
Molecular Weight |
938.4 g/mol |
IUPAC Name |
[5-bis(2,3,4,5,6-pentafluorophenyl)phosphanyl-9,9-dimethylxanthen-4-yl]-bis(2,3,4,5,6-pentafluorophenyl)phosphane |
InChI |
InChI=1S/C39H12F20OP2/c1-39(2)9-5-3-7-11(61(35-25(52)17(44)13(40)18(45)26(35)53)36-27(54)19(46)14(41)20(47)28(36)55)33(9)60-34-10(39)6-4-8-12(34)62(37-29(56)21(48)15(42)22(49)30(37)57)38-31(58)23(50)16(43)24(51)32(38)59/h3-8H,1-2H3 |
InChI Key |
GHSKHKWMEGXYDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F)OC5=C1C=CC=C5P(C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C |
Origin of Product |
United States |
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